methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate
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Overview
Description
Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-(dimethylamino)thiophene with a suitable pyridine derivative in the presence of a catalyst can yield the desired compound. The reaction conditions often involve refluxing in solvents like ethanol or methanol, with the use of acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding N-oxides.
Reduction: Reduced amine derivatives.
Substitution: N-alkylated or N-acylated products.
Scientific Research Applications
Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-methylthiophene-2-carboxylate
- 4-(Dimethylamino)pyridine
- Thieno[2,3-c]pyridine derivatives
Uniqueness
Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate is unique due to its dual amino functionalities and the thieno[2,3-c]pyridine core. This structure imparts distinct electronic properties and reactivity, making it valuable in various synthetic and medicinal applications .
Properties
CAS No. |
869802-26-6 |
---|---|
Molecular Formula |
C11H13N3O2S |
Molecular Weight |
251.3 |
Purity |
95 |
Origin of Product |
United States |
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